1-(2-Ethylpyrrolidin-2-yl)propan-1-one
CAS No.:
Cat. No.: VC17665146
Molecular Formula: C9H17NO
Molecular Weight: 155.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H17NO |
|---|---|
| Molecular Weight | 155.24 g/mol |
| IUPAC Name | 1-(2-ethylpyrrolidin-2-yl)propan-1-one |
| Standard InChI | InChI=1S/C9H17NO/c1-3-8(11)9(4-2)6-5-7-10-9/h10H,3-7H2,1-2H3 |
| Standard InChI Key | HABRFAXHONHUHL-UHFFFAOYSA-N |
| Canonical SMILES | CCC(=O)C1(CCCN1)CC |
Introduction
Synthesis and Preparation
While specific synthesis methods for 1-(2-Ethylpyrrolidin-2-yl)propan-1-one are not widely documented, similar compounds often involve reactions such as Mannich-type reactions or intramolecular cyclizations. These methods typically start with accessible starting materials and can be modified to introduce various substituents.
Potential Applications
Although direct applications of 1-(2-Ethylpyrrolidin-2-yl)propan-1-one are not well-documented, compounds with similar structures have shown promise in various fields:
-
Pharmaceuticals: Pyrrolidine derivatives have been explored for their anticancer and antibacterial properties, as seen in compounds like 2-(het)arylpyrrolidine-1-carboxamides .
-
Organic Synthesis: The compound could serve as an intermediate in the synthesis of more complex molecules due to its reactive sites.
Research Findings and Challenges
Given the lack of specific research on 1-(2-Ethylpyrrolidin-2-yl)propan-1-one, studies on related compounds provide insight into potential areas of investigation:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume